molecular formula C8H16N2 B12283906 (5S)-1-azabicyclo[3.3.1]nonan-3-amine

(5S)-1-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B12283906
M. Wt: 140.23 g/mol
InChI Key: NCTCPDDJWQBCMA-JAMMHHFISA-N
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Description

(5S)-1-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a bicyclic ketone followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amine sources like ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as hydrogenation, purification through distillation, and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic applications.

Scientific Research Applications

(5S)-1-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5S)-1-azabicyclo[3.3.1]nonan-3-amine exerts its effects involves interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A related compound with a similar bicyclic structure but with a methyl group at the 9-position.

    Granisetron Related Compound E: Another bicyclic amine used in pharmaceutical applications.

Uniqueness

(5S)-1-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific stereochemistry and the absence of additional substituents, which allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C8H16N2/c9-8-4-7-2-1-3-10(5-7)6-8/h7-8H,1-6,9H2/t7-,8?/m0/s1

InChI Key

NCTCPDDJWQBCMA-JAMMHHFISA-N

Isomeric SMILES

C1C[C@H]2CC(CN(C1)C2)N

Canonical SMILES

C1CC2CC(CN(C1)C2)N

Origin of Product

United States

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